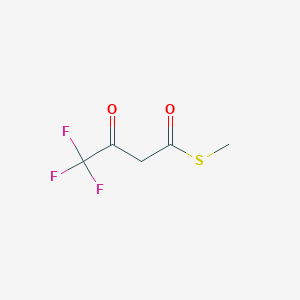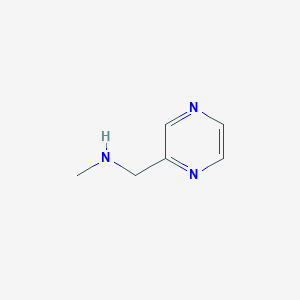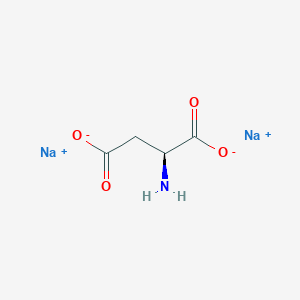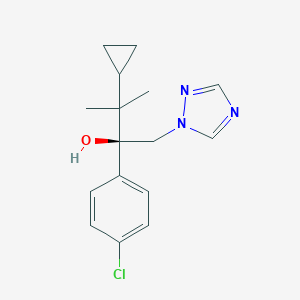
Oxirane, 2-(1,1-dimethylethyl)-2-trimethylsilyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxirane, 2-(1,1-dimethylethyl)-2-trimethylsilyl- is a chemical compound that has been extensively studied for its various applications in scientific research. This compound is also known as tert-Butyldimethylsilyloxirane and is widely used in organic synthesis and as a reagent in various chemical reactions.
Wirkmechanismus
The mechanism of action of Oxirane, 2-(1,1-dimethylethyl)-2-trimethylsilyl- is not well understood. However, it is believed to act as an electrophilic oxygen source in various chemical reactions. It is also believed to act as a chiral auxiliary in asymmetric synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Oxirane, 2-(1,1-dimethylethyl)-2-trimethylsilyl- are not well understood. However, it has been reported to have low toxicity and is not expected to have any adverse effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
Oxirane, 2-(1,1-dimethylethyl)-2-trimethylsilyl- has various advantages and limitations for lab experiments. One of the main advantages is its high reactivity in various chemical reactions. It is also easily synthesized and readily available. However, one of the main limitations is its high cost and the requirement for specialized equipment for its synthesis and handling.
Zukünftige Richtungen
There are various future directions for the research and development of Oxirane, 2-(1,1-dimethylethyl)-2-trimethylsilyl-. One of the main directions is the development of new synthetic methods that are more efficient and cost-effective. Another direction is the exploration of its potential applications in the synthesis of new natural products and pharmaceuticals. The use of Oxirane, 2-(1,1-dimethylethyl)-2-trimethylsilyl- as a chiral auxiliary in asymmetric synthesis is also an area of future research. Additionally, the investigation of its potential applications in catalysis and materials science is an exciting area of future research.
Conclusion:
Oxirane, 2-(1,1-dimethylethyl)-2-trimethylsilyl- is a chemical compound that has various scientific research applications. It is widely used in organic synthesis and has potential applications in the synthesis of new natural products and pharmaceuticals. Its mechanism of action and biochemical and physiological effects are not well understood. However, it has been reported to have low toxicity and is not expected to have any adverse effects on human health. Its advantages and limitations for lab experiments have been discussed, and various future directions for research and development have been identified.
Synthesemethoden
Oxirane, 2-(1,1-dimethylethyl)-2-trimethylsilyl- can be synthesized using various methods. One of the most common methods is the reaction of tert-butyl chloroacetate with lithium diisopropylamide (LDA) followed by the reaction with trimethylsilyl chloride. The reaction yields Oxirane, 2-(1,1-dimethylethyl)-2-trimethylsilyl- as a colorless liquid.
Wissenschaftliche Forschungsanwendungen
Oxirane, 2-(1,1-dimethylethyl)-2-trimethylsilyl- has various scientific research applications. It is widely used in organic synthesis as a reagent in various chemical reactions. It is also used in the synthesis of various natural products and pharmaceuticals. Oxirane, 2-(1,1-dimethylethyl)-2-trimethylsilyl- has also been used as a chiral auxiliary in asymmetric synthesis.
Eigenschaften
CAS-Nummer |
114693-78-6 |
|---|---|
Produktname |
Oxirane, 2-(1,1-dimethylethyl)-2-trimethylsilyl- |
Molekularformel |
C9H20OSi |
Molekulargewicht |
172.34 g/mol |
IUPAC-Name |
(2-tert-butyloxiran-2-yl)-trimethylsilane |
InChI |
InChI=1S/C9H20OSi/c1-8(2,3)9(7-10-9)11(4,5)6/h7H2,1-6H3 |
InChI-Schlüssel |
OHTNQZPJGPVPAP-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1(CO1)[Si](C)(C)C |
Kanonische SMILES |
CC(C)(C)C1(CO1)[Si](C)(C)C |
Synonyme |
trimethyl-(2-tert-butyloxiran-2-yl)silane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



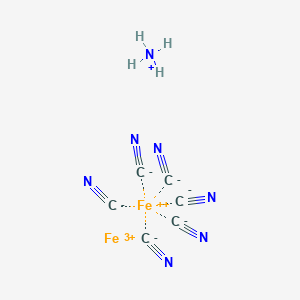
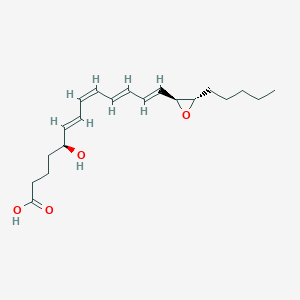
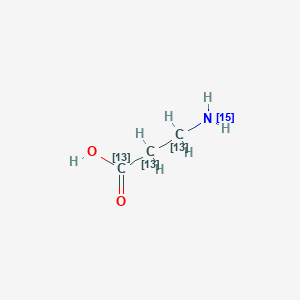

![[(2E)-3-(5-amino-4-cyano-2-furyl)prop-2-enylidene]malononitrile](/img/structure/B39079.png)
